molecular formula C13H17NO B13189457 6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane

6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13189457
M. Wt: 203.28 g/mol
InChI Key: NFDCQXVGLRUBCP-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-3-azabicyclo[320]heptane is a complex organic compound featuring a bicyclic structure with an azabicyclo core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-3-azabicyclo[32One common method involves the use of [2+2] cycloaddition reactions under visible light-mediated energy transfer catalysis . This method allows for the efficient formation of the bicyclic structure with high regioselectivity and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as palladium-catalyzed reactions. These methods are optimized for high yield and purity, ensuring the compound can be produced in sufficient quantities for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

6-(2-methoxyphenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C13H17NO/c1-15-13-5-3-2-4-10(13)11-6-9-7-14-8-12(9)11/h2-5,9,11-12,14H,6-8H2,1H3

InChI Key

NFDCQXVGLRUBCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC3C2CNC3

Origin of Product

United States

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